molecular formula C20H22F2N4O2 B5279899 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide

Cat. No.: B5279899
M. Wt: 388.4 g/mol
InChI Key: HIVHYKNAFAAWAK-UHFFFAOYSA-N
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Description

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a difluorophenyl group and a pyridine moiety, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or a similar reagent.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions to drive the reactions to completion.

Scientific Research Applications

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide include other piperazine derivatives and acetamide-containing molecules. These compounds may share structural features but differ in their specific substituents and functional groups, leading to variations in their biological activity and chemical properties. Some examples of similar compounds are:

    1-(2,3-Difluorophenyl)piperazine: A simpler piperazine derivative with potential pharmacological applications.

    N-(3-Methylpyridin-2-yl)acetamide: A related acetamide compound with a pyridine moiety.

    3-Oxo-2-(2,3-difluorophenyl)piperazine: A compound with a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(3-methylpyridin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2/c1-13-4-3-7-23-16(13)11-25-18(27)10-17-20(28)24-8-9-26(17)12-14-5-2-6-15(21)19(14)22/h2-7,17H,8-12H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVHYKNAFAAWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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